Cas no 2172469-47-3 (6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- 2172469-47-3
- EN300-1452381
-
- Inchi: 1S/C12H18N4O2/c13-10-9(8-2-1-3-8)11(17)15-12(14-10)16-4-6-18-7-5-16/h8H,1-7H2,(H3,13,14,15,17)
- InChI Key: LXGSBMKJIXJEFM-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C1=NC(=C(C(N1)=O)C1CCC1)N
Computed Properties
- Exact Mass: 250.14297583g/mol
- Monoisotopic Mass: 250.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 80Ų
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452381-1.0g |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1452381-50mg |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 50mg |
$768.0 | 2023-09-29 | ||
| Enamine | EN300-1452381-100mg |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 100mg |
$804.0 | 2023-09-29 | ||
| Enamine | EN300-1452381-250mg |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 250mg |
$840.0 | 2023-09-29 | ||
| Enamine | EN300-1452381-500mg |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 500mg |
$877.0 | 2023-09-29 | ||
| Enamine | EN300-1452381-1000mg |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 1000mg |
$914.0 | 2023-09-29 | ||
| Enamine | EN300-1452381-2500mg |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 2500mg |
$1791.0 | 2023-09-29 | ||
| Enamine | EN300-1452381-5000mg |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 5000mg |
$2650.0 | 2023-09-29 | ||
| Enamine | EN300-1452381-10000mg |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |
2172469-47-3 | 10000mg |
$3929.0 | 2023-09-29 |
6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
6-Amino-5-Cyclobutyl-2-(Morpholin-4-Yl)-3,4-Dihydropyrimidin-4-One: A Comprehensive Overview
6-Amino-5-Cyclobutyl-2-(Morpholin-4-Yl)-3,4-Dihydropyrimidin-4-One (CAS No. 2172469-47-3) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in drug discovery. The molecule's structure is characterized by a dihydropyrimidine ring system, which is further substituted with an amino group at position 6, a cyclobutyl group at position 5, and a morpholinyl group at position 2. These substituents contribute to the compound's unique pharmacological properties and make it a subject of interest in both academic and industrial research.
The synthesis of 6-amino-5-cyclobutyl-2-(morpholin-4-yl)-3,4-dihydropyrimidinone involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the dihydropyrimidine core structure. This approach not only enhances efficiency but also reduces the environmental footprint of the synthesis process.
One of the most promising aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in various cellular processes, including signal transduction and cell proliferation. Dysregulation of kinase activity has been implicated in numerous diseases, such as cancer and inflammatory disorders. Recent studies have demonstrated that 6-amino derivatives exhibit potent inhibitory activity against several kinases, including CDKs (cyclin-dependent kinases) and MAPKs (mitogen-activated protein kinases). This makes them strong candidates for therapeutic intervention in oncology and other related fields.
In addition to its kinase inhibitory properties, 6-amino derivatives have also shown potential as modulators of other therapeutic targets. For example, research has highlighted their ability to inhibit histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. HDAC inhibitors are currently being explored for their role in treating various cancers and neurodegenerative diseases. The combination of kinase inhibition and HDAC modulation suggests that this compound could have a dual mechanism of action, making it a versatile tool in drug development.
The structural versatility of dihydropyrimidinones allows for extensive chemical modification, enabling researchers to explore different substitution patterns and optimize biological activity. For instance, the introduction of bulky groups like cyclobutane can influence the compound's pharmacokinetic properties, such as absorption and bioavailability. Recent studies have focused on optimizing these aspects to enhance the compound's efficacy in vivo.
Moreover, the presence of a morpholinyl group in 6-amino derivatives contributes to their solubility and stability in physiological conditions. Morpholine is a heterocyclic amine that is commonly used as a building block in pharmaceutical chemistry due to its favorable pharmacokinetic profile. This feature makes 6-amino derivatives particularly suitable for oral administration or other routes where solubility is critical.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of dihydropyrimidinones with their target proteins. Molecular docking studies have provided insights into the binding modes of these compounds with kinases and HDACs, guiding further optimization efforts. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate lead optimization.
In conclusion, 6-amino derivatives, particularly 6-amino-5-cyclobutyl-2-(morpholin - yl)-3 , 4 - dihydrop y rim idin - 4 - one, represent a promising class of compounds with diverse biological activities and therapeutic potential. Their ability to target multiple pathways makes them valuable candidates for addressing complex diseases such as cancer and inflammatory disorders. As research continues to uncover new applications and optimize their properties, these compounds are expected to play an increasingly important role in the development of novel therapeutics.
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